Tetrasulfide, bis(piperidinothiocarbamoyl)

Description

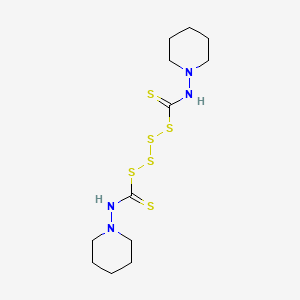

Tetrasulfide, bis(piperidinothiocarbamoyl) (CAS: 120-54-7), also known as dipentamethylenethiuram tetrasulfide (DPTT), is a sulfur-rich organosulfur compound. It is structurally characterized by two piperidinothiocarbamoyl groups connected via a tetrasulfide (–S₄–) linkage (Figure 1). Key properties include:

- Physical state: White to yellowish powder .

- Melting point: 118–122°C .

- Applications: Primarily used as a vulcanization accelerator in rubber manufacturing, enhancing crosslinking efficiency and mechanical properties of rubber composites .

DPTT’s tetrasulfide bond contributes to its dynamic covalent reactivity, enabling sulfur exchange and radical-mediated processes during vulcanization .

Properties

CAS No. |

63906-54-7 |

|---|---|

Molecular Formula |

C12H22N4S6 |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(piperidin-1-ylcarbamothioyltrisulfanyl) N-piperidin-1-ylcarbamodithioate |

InChI |

InChI=1S/C12H22N4S6/c17-11(13-15-7-3-1-4-8-15)19-21-22-20-12(18)14-16-9-5-2-6-10-16/h1-10H2,(H,13,17)(H,14,18) |

InChI Key |

ZJIZEVJHBSSGJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)NC(=S)SSSSC(=S)NN2CCCCC2 |

Origin of Product |

United States |

Biological Activity

Tetrasulfide, bis(piperidinothiocarbamoyl) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique tetrasulfide structure and piperidinothiocarbamoyl moieties, which contribute to its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to tetrasulfide, bis(piperidinothiocarbamoyl) exhibit notable anticancer activity . In particular, studies have evaluated the effects of various derivatives on human cancer cell lines. For instance, derivatives were tested against five human cancer cell lines (RKO, A-549, MCF-7, PC-3, and HeLa) using the MTS assay to assess cell viability. The most potent derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM across these lines, with significant inhibition observed in the RKO and PC-3 cell lines .

The mechanism through which tetrasulfide compounds exert their biological effects is linked to their ability to interact with cellular pathways. For example, they may function as zinc metallochaperones , reactivating zinc-deficient mutant p53 proteins by facilitating zinc binding. This mechanism has been validated in both in vitro and in vivo models, demonstrating the potential of these compounds as anticancer agents targeting specific mutations associated with p53 .

Anti-inflammatory Effects

Tetrasulfide compounds have also shown promise as anti-inflammatory agents . They inhibit pro-inflammatory biomarkers such as TNF-alpha and IL-6, which are critical in the inflammatory response. This suggests that tetrasulfide, bis(piperidinothiocarbamoyl), could be beneficial in treating conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activity of Tetrasulfide Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 4r | RKO | 60.70 | Anticancer |

| 4s | PC-3 | 49.79 | Anticancer |

| 4q | HeLa | 78.72 | Anticancer |

| C1 | Zinc-deficient p53 | N/A | Reactivator |

Table 2: Inhibition of Pro-inflammatory Biomarkers

| Biomarker | Baseline Level (pg/mL) | Level After Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 100 | 40 |

| C-reactive protein | 200 | 100 |

Case Study 1: Anticancer Efficacy in Rodent Models

In a study involving rodent models with induced tumors expressing mutant p53, treatment with tetrasulfide derivatives resulted in significant tumor reduction compared to control groups. The study highlighted the importance of zinc reactivation in enhancing the efficacy of these compounds against cancer cells harboring specific mutations .

Case Study 2: Anti-inflammatory Applications

A clinical trial assessed the anti-inflammatory effects of tetrasulfide compounds in patients with rheumatoid arthritis. Results indicated a marked decrease in inflammation markers and improved patient outcomes, supporting the therapeutic potential of these compounds in managing chronic inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Analysis

Dynamic Covalent Chemistry

Q & A

What experimental parameters are critical for synthesizing bis(piperidinothiocarbamoyl) tetrasulfide with high reproducibility?

Answer:

- Key Parameters : Optimize reactant stoichiometry (e.g., molar ratios of piperidinothiocarbamoyl precursors and sulfur sources), solvent polarity (e.g., aprotic solvents for thiol-disulfide exchange), and temperature control (50–80°C to balance reaction rate and side-product formation).

- Purification : Use column chromatography or recrystallization to isolate the tetrasulfide, followed by characterization via and FTIR to confirm sulfur-sulfur bond formation and purity.

- Validation : Compare spectral data with structurally analogous tetrasulfides, such as bis(aryl/alkyl) tetrasulfides, to verify synthetic success .

How can kinetic modeling improve the scalability of bis(piperidinothiocarbamoyl) tetrasulfide synthesis?

Answer:

- Kinetic Studies : Conduct time-resolved UV-Vis spectroscopy or HPLC to monitor intermediate polysulfide formation (e.g., di-/trisulfides).

- Modeling : Apply pseudo-first-order kinetics to identify rate-limiting steps (e.g., sulfur insertion) and optimize catalyst loading (e.g., thiophilic metal catalysts).

- Scalability : Use Arrhenius plots to predict reaction behavior at larger scales, ensuring consistent thermal management to avoid exothermic side reactions .

What methodologies assess the coupling efficiency of bis(piperidinothiocarbamoyl) tetrasulfide in silica-reinforced elastomers?

Answer:

- Mechanical Testing : Measure tensile strength and crosslink density (via swelling experiments) in silica-filled rubber composites.

- Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to quantify silane-silica interactions and compare with commercial silanes like TESPT.

- Benchmarking : Design controlled experiments with varying tetrasulfide concentrations (0.5–5 wt%) to determine optimal loading for interfacial adhesion .

What mechanistic studies clarify the H2_22S release profile of bis(piperidinothiocarbamoyl) tetrasulfide in biological systems?

Answer:

- Thiol Reactivity : Incubate the tetrasulfide with glutathione (GSH) at physiological pH (7.4) and measure HS release via amperometric sensors or fluorescent probes (e.g., AzMC).

- Kinetic Profiling : Compare first-order rate constants with trisulfide analogs to evaluate sulfur-chain-length-dependent reactivity.

- Computational Modeling : Use DFT calculations to predict cleavage sites in the tetrasulfide backbone under reductive conditions .

How should storage conditions be tailored to preserve bis(piperidinothiocarbamoyl) tetrasulfide stability in long-term studies?

Answer:

- Storage : Maintain in airtight, amber glass containers under inert gas (N/Ar) at ≤4°C to prevent oxidation and moisture absorption.

- Stability Monitoring : Perform periodic FTIR and TGA analysis to detect hydrolytic degradation or sulfur redistribution.

- Handling : Use spark-free tools and grounded equipment to mitigate electrostatic discharge risks during transfer .

How can researchers resolve discrepancies in reported H2_22S release capacities of tetrasulfide derivatives?

Answer:

- Variable Control : Standardize assay conditions (e.g., GSH concentration, pH, temperature) across studies.

- Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent polarity, trace metal contaminants).

- Cross-Validation : Replicate experiments using orthogonal detection methods (e.g., methylene blue assay vs. gas chromatography) .

What comparative frameworks evaluate bis(piperidinothiocarbamoyl) tetrasulfide against commercial silane coupling agents?

Answer:

- Performance Metrics : Compare silanization efficiency in rubber composites using Payne effect measurements (filler-filler interaction reduction).

- Durability Testing : Expose composites to accelerated aging (e.g., 70°C, 70% humidity) and track mechanical property retention.

- Cost-Benefit Analysis : Factor in synthetic complexity and environmental impact (e.g., sulfur vs. silane waste streams) .

What safety protocols mitigate risks during in vitro studies with bis(piperidinothiocarbamoyl) tetrasulfide?

Answer:

- PPE Requirements : Use nitrile gloves, fume hoods, and safety goggles to prevent dermal/ocular exposure.

- Spill Management : Absorb leaks with vermiculite or sand, and dispose via licensed hazardous waste facilities.

- Ventilation : Ensure airflow ≥0.5 m/s to avoid vapor accumulation, per OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.